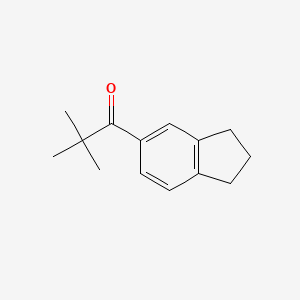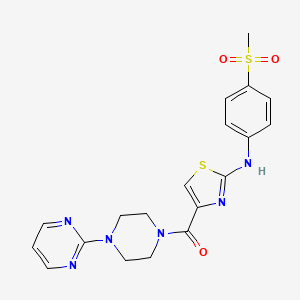![molecular formula C17H16N8O4 B2492303 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide CAS No. 2034530-39-5](/img/structure/B2492303.png)
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The study and development of complex heterocyclic compounds, such as pyrimidines and triazoles, have significant importance in various scientific fields due to their wide range of biological and chemical properties. These compounds are often synthesized and analyzed for their potential applications in medicine, agriculture, and materials science.
Synthesis Analysis
The synthesis of complex heterocyclic compounds typically involves condensation reactions, ring closure, and functional group transformations. For example, the synthesis of pyrimidine derivatives can be achieved through reactions involving amino triazoles with appropriate reagents, leading to a variety of substituted pyrimidines and triazoles with potential antihypertensive and diuretic activities (Ali et al., 2011).
Molecular Structure Analysis
The molecular structure of these compounds is often determined using single-crystal X-ray diffraction and spectroscopic methods such as FT-IR, NMR, and MS. Theoretical calculations, including Hartree-Fock (HF) and Density Functional Theory (DFT), are also employed to predict and analyze the vibrational frequencies, molecular electrostatic potential (MEP) maps, and frontier molecular orbitals, providing insights into the compound's reactivity and stability (Gumus et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of these compounds often involves interactions with nucleophiles and electrophiles, leading to a variety of chemical transformations. These reactions can result in the formation of new heterocyclic systems, demonstrate antimicrobial activities, and potentially lead to the development of new pharmacologically active agents (Gomha et al., 2018).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Research has focused on synthesizing and characterizing various heterocyclic derivatives, including those with 1,2,4-triazole, 1,3,4-thia-, and -oxadiazole rings, to explore their potential applications (El‐Sayed et al., 2008).
Biological Assessment
- Efforts have been made to synthesize novel [1,2,4]triazolo[4,3-a]pyridine-3-yl acetamides with an 1,2,4-oxadiazol cycle and assess their biological properties, reflecting the increasing interest in these compounds due to their diverse biological activities (Karpina et al., 2019).
Antimicrobial Evaluation
- Research has also been conducted to synthesize new series of [1,2,4]triazolo[4,3-a]pyrimidines and evaluate their antimicrobial activities, indicating the potential of these compounds in medicinal chemistry (Gomha et al., 2018).
Structural Studies
- Detailed structural elucidation, including spectroscopic characterization and crystal structure analysis, has been carried out for pyrimidine derivatives containing the 1,2,4-triazolo[1,5-a]pyrimidine ring. Such studies aid in understanding the molecular properties and potential applications of these compounds (Lahmidi et al., 2019).
Mechanism and Isomerization Studies
- Investigations into the mechanisms and isomerization processes of pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidinones have been conducted, providing insights into the chemical properties and potential synthetic pathways of these compounds (Vas’kevich et al., 2010).
Potential Antihypertensive Agents
- Some derivatives have been explored for their potential as antihypertensive agents, indicating the therapeutic applications of these compounds in the medical field (Ali et al., 2011).
Anticancer Activity
- The synthesis of novel compounds and their evaluation as potential anticancer agents highlight the significant role these derivatives can play in developing new cancer treatments (Abdelhamid et al., 2016).
Propiedades
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N8O4/c1-10-19-16(29-23-10)11-2-7-25-12(8-11)21-22-13(25)9-18-14(26)3-5-24-6-4-15(27)20-17(24)28/h2,4,6-8H,3,5,9H2,1H3,(H,18,26)(H,20,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGIWTFLTXLKSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)CCN4C=CC(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

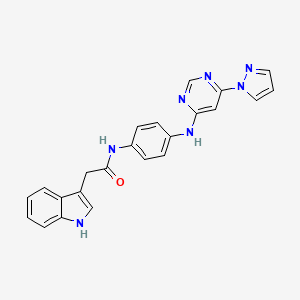
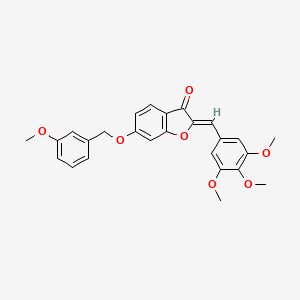
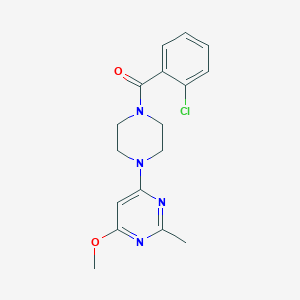


![1-(3-chlorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide](/img/structure/B2492229.png)
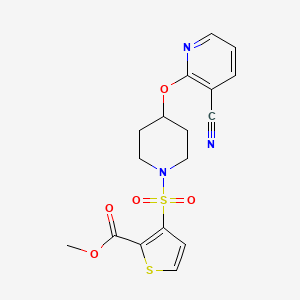

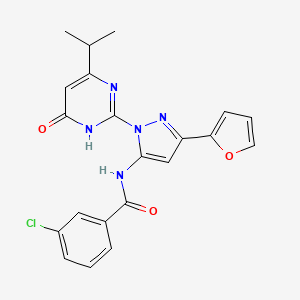
![1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2492236.png)
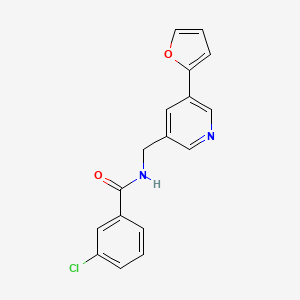
![N-(6-isopropyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2492239.png)
